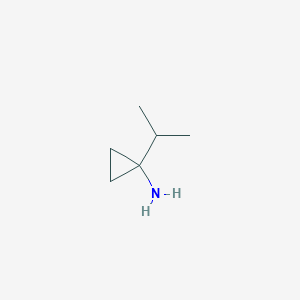

1-Isopropylcyclopropanamine

Description

1-Isopropylcyclopropanamine is a cyclopropane derivative featuring an isopropyl group (-CH(CH₃)₂) and a primary amine (-NH₂) attached to the strained cyclopropane ring. Evidence indicates that this compound was previously listed as a discontinued product by CymitQuimica (Ref: 10-F783747), suggesting challenges in synthesis, stability, or commercial viability .

Properties

IUPAC Name |

1-propan-2-ylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5(2)6(7)3-4-6/h5H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEQMDPSJGINGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropylcyclopropanamine can be synthesized through several methods, including the cyclization of 1-isopropylpropylamine with a suitable cyclizing agent. The reaction typically involves heating the starting materials under controlled conditions to promote the formation of the cyclopropane ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

1-Isopropylcyclopropanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-compounds, often using oxidizing agents like hydrogen peroxide or chromium-based reagents.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives, typically using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, often involving halogenating agents to introduce halogen atoms.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, chromium(VI) oxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogenating agents (e.g., chlorine, bromine), polar aprotic solvents

Major Products Formed:

Oxidation: 1-Isopropylcyclopropanone

Reduction: this compound derivatives

Substitution: Halogenated this compound

Scientific Research Applications

1-Isopropylcyclopropanamine has several scientific research applications, including:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: The compound can be used as a probe to study biological systems, especially in understanding enzyme-substrate interactions.

Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry: It is used in the production of various chemical products, including agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 1-Isopropylcyclopropanamine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and subsequent biochemical changes. The exact pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 1-Isopropylcyclopropanamine with structurally related cyclopropanamine derivatives, highlighting key differences in substituents, molecular formulas, and molecular weights:

Electronic and Steric Effects

- Electron-Donating vs. Bromine and chlorine substituents reduce electron density at the amine, making these derivatives less basic and more suitable for applications requiring stabilized intermediates.

Steric Hindrance :

Stability and Commercial Availability

Discontinuation of this compound :

- Evidence suggests discontinuation due to synthesis challenges or instability linked to the strained cyclopropane ring combined with a bulky substituent .

- Derivatives like 1-(4-bromophenyl)cyclopropanamine remain commercially available, indicating better stability or demand in niche applications (e.g., as aryl-containing building blocks) .

Salt Forms :

Research and Application Insights

Pharmaceutical Relevance :

Synthetic Utility :

- Bulky substituents like isopropyl are valuable in asymmetric synthesis to induce stereoselectivity, but their practical use depends on overcoming synthetic hurdles .

Biological Activity

1-Isopropylcyclopropanamine is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring fused with an isopropyl group and an amine functionality. This unique structure imparts distinct chemical properties that influence its interaction with biological targets.

Structural Formula

The structural formula can be represented as follows:

This indicates that the compound consists of five carbon atoms, eleven hydrogen atoms, and one nitrogen atom.

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. It acts as a ligand, modulating the activity of these targets through competitive inhibition or allosteric modulation.

Potential Targets

- Receptors : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.

- Enzymes : It may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various conditions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Some derivatives show promise in treating depression by modulating neurotransmitter levels in the brain.

- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Type | Similarity | Unique Features |

|---|---|---|---|

| Cyclopropylamine | Cyclopropane derivative | 0.94 | Simpler structure with one cyclopropane ring |

| Isopropylamine | Aliphatic amine | 0.90 | Lacks cyclopropane ring |

| N-Methylcyclopropanamine | Cyclopropane derivative | 0.92 | Methyl group instead of isopropyl group |

| This compound | Cyclopropane derivative | 0.94 | Additional isopropyl group alters properties |

This table illustrates the structural similarities and differences that may influence their biological activities.

Study on Antidepressant Properties

A study published in the Journal of Medicinal Chemistry investigated the antidepressant potential of various cyclopropanamines, including this compound. The findings suggested that compounds with an isopropyl group exhibited enhanced serotonin receptor binding affinity compared to their simpler analogs. This may contribute to their antidepressant effects by increasing serotonin levels in synaptic clefts.

Neuroprotective Effects Research

Another study explored the neuroprotective effects of this compound on cultured neuronal cells subjected to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and increased cell viability compared to untreated controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.